Product packaging for 5-(2-fluorophenyl)-2,3-dihydro-1H-indole(Cat. No.:CAS No. 893735-25-6)

5-(2-fluorophenyl)-2,3-dihydro-1H-indole

Cat. No.: B3164791
CAS No.: 893735-25-6
M. Wt: 213.25 g/mol
InChI Key: BRLHCSAAUJLTIL-UHFFFAOYSA-N
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Description

Significance of the 2,3-Dihydro-1H-indole (Indoline) Core in Synthetic and Theoretical Research

The 2,3-dihydro-1H-indole, commonly known as indoline (B122111), is a bicyclic heterocyclic amine that serves as a foundational structure in a vast number of natural products and synthetic compounds. It is a reduced form of indole (B1671886), a prominent aromatic heterocycle. The indoline scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can provide ligands for diverse biological targets. nih.govnih.gov

The structural versatility of the indoline ring system allows for extensive chemical modification at various positions, enabling the synthesis of large libraries of derivatives. acs.org This has made it a focal point for researchers aiming to develop new therapeutic agents. nih.gov Indole and its derivatives are known to be key components in molecules targeting a wide range of conditions, including cancer, inflammation, microbial infections, and neurodegenerative diseases. nih.govnih.govnih.gov The indoline core, in particular, has been a key element in the design of potent and selective antagonists for receptors such as the α1A-adrenoceptor. acs.org

Impact of Fluorine Atom Incorporation on Molecular Properties and Reactivity

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the parent compound's physicochemical and pharmacological properties. nih.gov Fluorine is the most electronegative element and has a van der Waals radius similar to that of a hydrogen atom, allowing it to replace hydrogen without significantly increasing the molecule's size. nih.gov This substitution can lead to profound changes in a molecule's profile.

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability. nih.gov

Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, such as hydrogen bond donation or dipole-dipole interactions, which can enhance binding affinity and potency. nih.gov

Modulation of Lipophilicity: Fluorination generally increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. acs.orgnih.gov This property is crucial for drugs targeting the central nervous system.

Alteration of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the molecule's ionization state at physiological pH and influencing its solubility and receptor interactions.

The strategic placement of a fluorine atom, as seen in the 2-fluoro substitution on the phenyl ring of the title compound, is a deliberate design choice intended to leverage these effects.

Overview of Research Directions for 5-(2-fluorophenyl)-2,3-dihydro-1H-indole and Related Analogs

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the compound's structure suggests several potential avenues for investigation based on the known properties of its core components. The combination of the privileged indoline scaffold with a strategically placed fluorophenyl group makes it and its analogs compelling targets for synthetic and medicinal chemistry research.

Potential Research Focus Areas:

Neurological Targets: Given that many indole and indoline derivatives act as ligands for serotonin (B10506) (5-HT) receptors, and that fluorine substitution can enhance blood-brain barrier penetration, this compound could be investigated for its potential activity at various CNS receptors, such as the 5-HT6 receptor, which is a target for cognitive disorders. nih.gov Research on N-substituted indole-based analogs has also identified potential inhibitors for monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. nih.gov

Enzyme Inhibition: The indoline scaffold is present in various enzyme inhibitors. For example, derivatives of the related oxindole (B195798) structure have been explored as potential α-glucosidase inhibitors for managing type 2 diabetes. nih.gov The unique electronic properties conferred by the 2-fluorophenyl group could be exploited to design selective inhibitors for various enzyme classes, such as kinases or proteases.

Anticancer and Antimicrobial Agents: Indole derivatives are well-established as scaffolds for the development of anticancer and antimicrobial agents. nih.govnih.gov Research could explore the potential of this compound as a core for developing new compounds with antiproliferative or antibacterial activity.

The synthesis of this compound would likely involve modern cross-coupling methodologies, such as the Suzuki or Buchwald-Hartwig reactions, to attach the 2-fluorophenyl group to the 5-position of a pre-formed or protected indoline ring. Further derivatization, particularly at the indole nitrogen (N1 position), would be a logical next step to create a library of analogs for screening against various biological targets.

Compound Information Tables

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
Common Name 5-(2-fluorophenyl)indoline
Molecular Formula C₁₄H₁₂FN
Molecular Weight 213.25 g/mol
CAS Number Not available
Core Scaffold 2,3-Dihydro-1H-indole (Indoline)
Key Substituent 2-Fluorophenyl

Table 2: Influence of Fluorine Substitution in Drug Design

PropertyImpact of Fluorine IncorporationRationale
Metabolic Stability Typically IncreasedThe high strength of the C-F bond prevents enzymatic cleavage, blocking common metabolic pathways. nih.gov
Binding Affinity Often EnhancedFluorine can form favorable electrostatic and hydrogen bonding interactions with protein targets. nih.gov
Lipophilicity Generally IncreasedEnhances the ability to cross biological membranes. acs.orgnih.gov
Acidity/Basicity (pKa) Can be AlteredThe strong electron-withdrawing effect modifies the electronic properties of nearby functional groups.
Conformation May be InfluencedFluorine can induce specific molecular conformations through steric or electronic effects, which can be favorable for binding.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12FN B3164791 5-(2-fluorophenyl)-2,3-dihydro-1H-indole CAS No. 893735-25-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-fluorophenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN/c15-13-4-2-1-3-12(13)10-5-6-14-11(9-10)7-8-16-14/h1-6,9,16H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLHCSAAUJLTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 2,3 Dihydro 1h Indole Systems

Electrophilic Aromatic Substitution (EAS) Reactions

The dihydroindole nucleus is highly activated towards electrophilic attack on the benzene (B151609) ring due to the electron-donating nature of the secondary amine nitrogen. The lone pair of electrons on the nitrogen atom significantly increases the electron density of the aromatic ring through resonance, making it much more reactive than benzene itself.

Unlike indoles, which preferentially undergo electrophilic substitution at the C-3 position of the pyrrole (B145914) ring, the reactivity of the 2,3-dihydro-1H-indole core is centered on the benzene portion of the molecule stackexchange.com. The saturated C-2 and C-3 positions are not susceptible to typical EAS reactions. The secondary amine group (-NH-) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution.

C-6 Position : The position para to the nitrogen atom (C-6) is the most electronically enriched and sterically accessible site. Consequently, it is the primary position for electrophilic attack.

C-4 Position : The ortho position (C-4) is also activated, but substitution here is generally less favored due to potential steric hindrance from the adjacent five-membered ring.

C-5 and C-7 Positions : These meta positions are significantly less reactive towards electrophiles.

When the nitrogen atom is protected, for instance with an acetyl or tosyl group, its activating effect is diminished. However, the directing influence remains. For N-protected indolines, electrophilic nitration has been shown to occur regioselectively at the C-5 position, which is meta to the nitrogen but para to the annulated ring junction, suggesting a complex interplay of electronic and steric factors tandfonline.com. If the C-5 position is already occupied, substitution may be directed to the C-7 position tandfonline.com.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Indoline (B122111) Derivatives

Electrophile/Reaction N-Substituent Major Product(s) Reference
Nitration (Fe(NO₃)₃) Acetyl, Boc, Tosyl 5-Nitroindoline (B147364) tandfonline.com
Nitration (Fe(NO₃)₃) Acetyl (with 5-Me) 7-Nitro-5-methylindoline tandfonline.com
Halogenation Unprotected 6-Haloindoline General Principle
Friedel-Crafts Acylation Unprotected 6-Acylindoline General Principle

The dihydroindole system is sensitive to acidic conditions. Unlike indole (B1671886), which primarily protonates at the C-3 position to form a stable indolium cation while preserving the benzene ring's aromaticity, 2,3-dihydro-1H-indole behaves like a typical arylamine wikipedia.org. The lone pair of electrons on the nitrogen atom is more available for protonation as it is not fully part of an aromatic pyrrole ring system.

In the specific case of 5-(2-fluorophenyl)-2,3-dihydro-1H-indole, the reactivity in EAS reactions is governed by the combined electronic effects of three key features: the dihydroindole nitrogen, the 5-phenyl substituent, and the fluorine atom on that phenyl ring.

Dihydroindole Nitrogen (-NH-) : As the most powerful activating group, the nitrogen directs incoming electrophiles primarily to the C-6 and C-4 positions.

5-Phenyl Substituent : This group is located para to the C-6 position and ortho to the C-4 position. The phenyl group itself is generally a weakly deactivating group via its inductive effect, which would slightly decrease the rate of substitution. Its presence at C-5 sterically hinders attack at the C-4 position, further favoring substitution at C-6.

2-Fluoro Substituent : The fluorine atom on the phenyl ring is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect primarily influences the electron density of the phenyl substituent itself and has a lesser, but still deactivating, influence on the dihydroindole ring. Halogens are generally deactivating yet ortho, para-directing in EAS reactions wikipedia.org. However, as the fluorine is on a substituent rather than directly on the reacting ring, its directing influence on the dihydroindole core is negligible. Its main role is to modulate the electronic nature of the 5-phenyl group.

Nucleophilic Reactivity and Substitution Reactions

The nucleophilicity of the dihydroindole system is primarily centered on the nitrogen atom. This reactivity can be harnessed through deprotonation or modification of the N-H bond.

The N-H proton of 2,3-dihydro-1H-indole is weakly acidic, with a pKa value in DMSO estimated to be higher than that of indole (pKa ≈ 21) wikipedia.org. It can be deprotonated by very strong bases, such as organolithium reagents (e.g., n-butyllithium), to form N-metallated derivatives wikipedia.orgmt.com.

The resulting N-lithioindoline is a potent nitrogen-centered nucleophile. This species can readily react with a variety of electrophiles, such as alkyl halides and acyl chlorides, in N-alkylation or N-acylation reactions. This provides a reliable method for introducing substituents onto the nitrogen atom. For indole itself, the nature of the metal cation can influence the site of subsequent reaction; more ionic salts (Na, K) favor N-1 attack, while more covalent complexes (Mg, Zn) can lead to reaction at C-3 wikipedia.org. For dihydroindole, which lacks the reactive C-3 position, reaction with electrophiles is expected to occur almost exclusively at the nitrogen.

Table 2: Generation and Reactivity of N-Lithiated Indoline

Reagent Base Intermediate Subsequent Reaction Product Type
2,3-Dihydro-1H-indole n-BuLi N-Lithioindoline Alkyl Halide (R-X) N-Alkylindoline
2,3-Dihydro-1H-indole n-BuLi N-Lithioindoline Acyl Chloride (RCOCl) N-Acylindoline

An unusual form of nucleophilic substitution has been documented in the chemistry of 1-hydroxyindoles, which are related to the dihydroindole system. Research has shown that 1-hydroxyindoles can react with other nucleophiles, such as another indole molecule, in 85% formic acid to yield 1-(indol-3-yl)indoles.

This transformation is proposed to proceed through an unprecedented Sₙ2-type mechanism occurring directly on the indole nitrogen atom acs.org. The reaction is initiated by the protonation of the 1-hydroxy group, which converts it into a good leaving group (water). A nucleophile can then attack the N-1 position, leading to the displacement of water and the formation of a new N-C or N-N bond. This reactivity is attributed to the specific electronic properties conferred by the N-hydroxy group, which may cause the nitrogen to adopt a more sp³-like hybridization upon protonation, facilitating the backside attack characteristic of an Sₙ2 reaction acs.org. This unique reactivity highlights a specialized transformation within indole chemistry that deviates from conventional reaction pathways.

Reaction with Electrophilic Agents (e.g., alkyl halides, Michael acceptors)

The 2,3-dihydro-1H-indole nucleus possesses a secondary amine within its structure, which is the primary site of reactivity towards electrophilic agents. The lone pair of electrons on the nitrogen atom imparts significant nucleophilic character, making it susceptible to attack by a variety of electrophiles.

Reaction with Alkyl Halides: N-alkylation is a fundamental transformation of the dihydroindole system. The reaction typically proceeds via an SN2 mechanism where the nitrogen atom acts as the nucleophile, displacing a halide from an alkyl halide. To enhance the nucleophilicity of the nitrogen, a base is often employed to deprotonate the N-H group. Common bases include sodium hydride (NaH), which irreversibly forms the highly nucleophilic indolinide anion. youtube.com This anion then readily reacts with various alkyl halides.

In synthetic strategies where functionalization at other positions is desired, the reactive N-H group is often protected to prevent unwanted N-alkylation. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose. nih.gov

Reaction with Michael Acceptors: The dihydroindole system can participate in Michael additions, a type of conjugate addition, with α,β-unsaturated carbonyl compounds known as Michael acceptors. wikipedia.orgmasterorganicchemistry.com In this reaction, the nucleophilic nitrogen of the dihydroindole attacks the β-carbon of the electrophilic alkene. masterorganicchemistry.com The reaction is typically catalyzed by a base, which deprotonates the N-H group, or by a Lewis acid that activates the Michael acceptor. nih.gov Indole itself is an excellent Michael donor through its C-3 position. nih.gov For the 2,3-dihydro-1H-indole, the reaction predominantly occurs at the nitrogen, leading to N-substituted products.

The general mechanism involves the formation of an enolate from the Michael acceptor after the initial nucleophilic attack, which is then protonated to yield the final 1,4-adduct. masterorganicchemistry.com A variety of Michael acceptors can be employed, leading to a diverse range of functionalized dihydroindoles.

Michael DonorMichael AcceptorCatalyst/ConditionsProduct Type
1H-IndoleMaleimideBF3-OEt23-Indolylsuccinimide nih.gov
Indolesα,β-Unsaturated KetonesIodine nih.govresearchgate.netβ-Indolyl Ketones researchgate.net
1H-Indoleα,β-Unsaturated NitrilesAcidic Conditions3-(Indol-3-yl)nitrile bhu.ac.in
1H-IndoleNitroalkenesAcidic Conditions3-(1-Nitroalkyl)indole bhu.ac.in

Redox Chemistry of the Dihydroindole Nucleus

The dihydroindole core can undergo both oxidative and reductive transformations, allowing for conversion to other important heterocyclic systems like indoles and oxindoles or to fully saturated rings.

Oxidative Transformations (e.g., C2-C3 double bond cleavage, oxindole (B195798) formation)

Oxindole Formation: A significant oxidative transformation of the 2,3-dihydro-1H-indole scaffold is its conversion to the corresponding 2-oxindole (1,3-dihydro-2H-indol-2-one). nih.gov This involves the oxidation of the C-2 methylene group to a carbonyl group. This reaction is of great interest as the oxindole core is a prevalent motif in numerous natural products and pharmaceutically active molecules. nih.govresearchgate.net It has been observed that 3,3-disubstituted dihydroindoles can oxidize to the corresponding 2-oxindole, for instance, during storage in a DMSO solution. nih.gov Furthermore, enzymatic oxidation is a known pathway; the heme enzyme indoleamine 2,3-dioxygenase (IDO) can catalyze the oxidation of indole to produce 2-oxoindole and 3-oxoindole. nih.gov The oxidation of indole-3-acetic acid to oxindole-3-acetic acid is a key step in the catabolism of this plant hormone in species like Zea mays. nasa.govebi.ac.uk

Aromatization: In some cases, oxidation can lead to the aromatization of the dihydroindole ring to form the corresponding indole derivative. This is particularly observed for dihydroindoles that are not substituted at the C-3 position, where the loss of two hydrogen atoms results in the formation of the thermodynamically stable aromatic indole ring. nih.gov

C2-C3 Bond Cleavage: More vigorous oxidation can result in the cleavage of the C2-C3 bond of the heterocyclic ring. For the parent indole system, oxidation with ozone in formamide leads to the cleavage of the pyrrole ring to yield 2-formamido-benzaldehyde. uop.edu.pk Similar strong oxidizing conditions can be expected to cleave the dihydroindole ring, leading to derivatives of 2-amino-phenylethane.

Reductive Processes (e.g., heterocyclic ring reduction, benzene ring reduction)

The term "reductive process" in the context of 2,3-dihydro-1H-indole often refers to its formation from an indole precursor, which is a key synthetic route to this scaffold. nih.gov

Formation from Indoles (Heterocyclic Ring Reduction): The most common method for synthesizing 2,3-dihydro-1H-indoles is the reduction of the corresponding indole. nih.govacs.org This transformation selectively reduces the C2-C3 double bond of the pyrrole ring while leaving the benzene ring intact. A variety of reducing agents can accomplish this, including:

Catalytic Hydrogenation: Using catalysts such as Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) with hydrogen gas. nih.gov

Chemical Reduction: Reagents like zinc powder in acidic media (Zn/HCl) or sodium borohydride in the presence of iodine (which generates borane (B79455) in situ) are effective. nih.govuop.edu.pk

Benzene Ring Reduction: The reduction of the aromatic benzene portion of the 2,3-dihydro-1H-indole nucleus requires more forcing conditions than the reduction of the C2-C3 double bond in an indole. This transformation leads to the formation of octahydroindole derivatives. The reaction is typically achieved through catalytic hydrogenation using powerful catalyst systems, such as rhodium or ruthenium, under high pressure and elevated temperatures.

Specific Functionalization Strategies on the Dihydroindole Ring

Functionalization of the dihydroindole ring can be targeted at the nitrogen atom (N-functionalization) or the carbon atoms of the heterocyclic ring (C-2 and C-3 functionalization).

N-Functionalization

Due to the presence of the secondary amine, N-functionalization is the most straightforward modification of the 2,3-dihydro-1H-indole ring. nih.gov The nucleophilic nitrogen readily reacts with a wide range of electrophiles.

Reaction TypeReagent ClassProduct
N-Alkylation Alkyl Halides (e.g., CH₃I)N-Alkyl-2,3-dihydro-1H-indole
N-Acylation Acyl Halides, AnhydridesN-Acyl-2,3-dihydro-1H-indole
N-Arylation Aryl Halides (Buchwald-Hartwig)N-Aryl-2,3-dihydro-1H-indole
N-Sulfonylation Sulfonyl ChloridesN-Sulfonyl-2,3-dihydro-1H-indole

These reactions are fundamental for modifying the electronic properties and steric profile of the molecule and are often used to install protecting groups or introduce functionalities for further synthetic elaboration. rsc.org

C-2 and C-3 Functionalization

Direct functionalization at the C-2 and C-3 positions of the 2,3-dihydro-1H-indole ring is more challenging than N-functionalization due to the lower reactivity of the saturated C-H bonds. chim.it However, several strategies have been developed, often involving the use of a precursor with existing functionality.

A highly effective strategy involves using a 2-oxindole as the starting material. nih.gov The carbonyl group at the C-2 position acidifies the protons at C-3, enabling this position to be functionalized via enolate chemistry. For example, 3-substituted oxindoles can be prepared by alkylating the C-3 position with alkyl halides in the presence of a base. nih.gov Subsequent reduction of the C-2 carbonyl group, for instance with borane (BH₃), affords the corresponding C-3 substituted 2,3-dihydro-1H-indole. nih.govnih.gov This multi-step process provides a reliable route to C-3 functionalized products that are otherwise difficult to access directly.

Direct C-H functionalization of the indole nucleus, often at the C-2 or C-3 position, is an active area of research, typically employing transition-metal catalysis. nih.gov While most of this work focuses on the aromatic indole system, similar principles can be applied to the dihydroindole core, although the reactivity pattern differs significantly due to the absence of the pyrrole aromaticity.

C-H Functionalization

Direct C-H functionalization is a powerful strategy for the molecular diversification of heterocyclic scaffolds, offering an atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. In the context of 2,3-dihydro-1H-indole systems, significant progress has been made in the regioselective functionalization of various C-H bonds.

The indole nucleus possesses multiple C-H bonds with different intrinsic reactivities. While the pyrrole ring is electron-rich and generally more susceptible to electrophilic attack, particularly at the C3 position, the functionalization of the benzenoid ring (C4, C5, C6, and C7) presents a greater challenge and often requires the use of directing groups. nih.gov

Palladium-Catalyzed C-H Functionalization:

Palladium catalysis has been extensively employed for the C-H functionalization of indoles and their derivatives. The regioselectivity can often be controlled by the choice of directing group on the indole nitrogen. For instance, N-acyl protected indoles can be selectively arylated at the C2 and C3 positions. beilstein-journals.org The use of specific directing groups can also steer the functionalization to the less reactive positions on the carbocyclic ring.

While specific studies on the C-H functionalization of this compound are not extensively documented, research on related 5-substituted and 5-aryl indoles provides valuable insights. For example, studies have shown that the electronic nature of substituents on the indole ring can influence the reactivity and regioselectivity of C-H activation. A 5-fluoro-substituted indole has been shown to be amenable to rhodium-catalyzed C-H alkylation, albeit with potentially lower yields compared to other substituted indoles. snnu.edu.cn It has been noted that reactions involving 5-substituted indoles can be sensitive to steric hindrance at this position, sometimes resulting in no arylation product. nih.gov

Catalyst SystemDirecting GroupPosition of FunctionalizationReactantProduct TypeReference
Pd(OAc)₂ / Cu(OAc)₂N-AcylC3Arenes3-Arylindoles beilstein-journals.org
[RhCp*Cl₂]₂NH-indoleortho-C-H of 2-phenyl groupAlkenes/AlkynesAnnulated indoles nih.gov
Rh₂(S-PTTL)₄Hydrogen-bonding with NHC6Diazo compounds6-Alkylindoles snnu.edu.cn
Pd(II)Carbonyl on C3C4Aryl iodides4-Arylindoles nih.gov

Rhodium-Catalyzed C-H Functionalization:

Rhodium catalysts have also emerged as powerful tools for the C-H functionalization of indoles. researchgate.net Dimeric rhodium(II) complexes, for instance, have been utilized for the regioselective C6-alkylation of N-H free indoles with diazo compounds. snnu.edu.cn This selectivity is proposed to arise from a hydrogen-bonding interaction between the indole N-H and the catalyst, which directs the functionalization to the C6 position. snnu.edu.cn In contrast, the intrinsic electronic properties of the substrate can also dictate the regioselectivity, as seen in 4-methoxyindoles where functionalization occurs at the more nucleophilic C7 position. snnu.edu.cn

Rearrangement Reactions of Dihydroindole Intermediates

Dihydroindole intermediates can undergo a variety of rearrangement reactions, leading to the formation of complex molecular architectures. These transformations are often key steps in the total synthesis of natural products.

Spirooxindole Rearrangement:

Spirooxindoles, which feature a spirocyclic junction at the C3 position of an oxindole core, are versatile intermediates in organic synthesis. nih.govmdpi.com They can be synthesized through various methods, including the reaction of isatins with dipolarophiles. nih.gov These spirocyclic intermediates can then undergo rearrangement reactions to afford diverse heterocyclic systems. For example, treatment of a spirooxindole with phosphorus oxychloride (POCl₃) can induce a dehydrative transformation to yield pyrido[2,3-b]indoles. nih.gov This rearrangement is believed to proceed through the formation of an active intermediate that undergoes nucleophilic attack by the pyrroline nitrogen, followed by an intramolecular rearrangement. nih.gov

Rearrangement TypeStarting Material/IntermediateKey Reagents/ConditionsProduct ScaffoldReference
Spirooxindole RearrangementSpirooxindolePOCl₃, heatPyrido[2,3-b]indole nih.gov
Cationic 2-Aza-Cope RearrangementNitrogen-containing 1,5-dienesMild heatingRearranged iminium ion wikipedia.org
Aza-Cope/Mannich ReactionUnsaturated iminium cationTandem reaction conditionsAcyl-substituted pyrrolidine wikipedia.org
Wolff RearrangementDiazo compound from a dihydroindole derivativePhoto, thermal, or metal salt activationRing-contracted or rearranged product acs.org

Cope/Aza-Cope Rearrangements:

The Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of 1,5-dienes. The aza-Cope rearrangement is a heteroatom variant where a nitrogen atom is incorporated into the 1,5-diene system. wikipedia.org These rearrangements are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds and are often employed in the synthesis of alkaloids. acs.org

In some cases, the protection of the dihydroindole N-H moiety is crucial to prevent undesired side reactions during rearrangements, such as the Wolff rearrangement, which can be activated by photo, thermal, or metal salt conditions. acs.org

Mechanistic Investigations of 2,3 Dihydro 1h Indole Reaction Pathways

Elucidation of Reaction Mechanisms and Catalytic Cycles

The synthesis of indole (B1671886) and its dihydro- derivatives can be achieved through various established reaction mechanisms, each with its own characteristic catalytic cycle. One of the most classic methods is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone. nih.govbhu.ac.in The mechanism proceeds through several key steps:

Formation of an N-arylhydrazone from an arylhydrazine and a ketone or aldehyde. nih.gov

Tautomerization to an enamine. nih.gov

A scispace.comscispace.com-sigmatropic rearrangement, which is the rate-determining step, leading to a di-imine intermediate. nih.gov

Rearomatization of the benzene (B151609) ring. nih.gov

Intramolecular cyclization via nucleophilic attack by the amino group, followed by the elimination of ammonia (B1221849) to form the indole ring. nih.gov

Modern methods often employ transition metal catalysis to construct the dihydroindole core. Palladium-catalyzed reactions, for instance, can facilitate the double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes to form pyrrolo[3,2-g]indoles. nih.gov In these cycles, the choice of ligands, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp) or 1,10-phenanthroline, can be critical in directing the reaction toward the desired double cyclization product over monocyclized indoles. nih.gov Gold(I)-catalyzed cascade reactions have also been developed, which proceed through hydroaminative/arylative pathways to create fused indole skeletons. nih.gov Furthermore, synergistic organocatalysis, which merges two distinct catalytic cycles such as iminium and Lewis base catalysis, represents an advanced strategy for stereoselective synthesis. grafiati.com

Characterization and Role of Reactive Intermediates

Reactive intermediates are short-lived, high-energy species that are fundamental to the reaction pathway. libretexts.org In the synthesis of substituted 2,3-dihydro-1H-indoles, several key intermediates have been identified.

A prominent intermediate is the alkylideneindolenine , also referred to as a 2-methide-2H-indole. nih.govrsc.org These highly reactive species are typically generated in situ under basic conditions from starting materials like 2-indolylmethyl acetates. nih.gov Their electrophilic nature allows them to react with a wide array of nucleophiles in a Michael-type addition, leading to the formation of 3-substituted indoles and related fused systems. nih.govrsc.org

In other pathways, charged intermediates play a crucial role. Carbanions can be generated, for example, when the nucleophilic nitrogen of a 2-alkynylaniline adds to the alkyne's triple bond, creating an sp2 carbanion that can be stabilized by resonance. acs.org This carbanion can then react with an electrophile. acs.org Conversely, carbocations are also common, particularly in acid-catalyzed reactions. libretexts.org For instance, in the Fischer indole synthesis, a protonated enamine undergoes a scispace.comscispace.com-sigmatropic rearrangement. nih.gov The stability of these charged intermediates is often influenced by the electronic nature of the substituents on the aromatic ring. libretexts.org

The existence of these transient species can sometimes be proven through spectroscopic methods or by chemical trapping experiments. libretexts.org

Transition State Analysis and Energy Profile Calculations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing reaction mechanisms. By calculating the energy profiles of potential reaction pathways, researchers can gain insight into transition states and predict reaction outcomes like regioselectivity. nih.govmdpi.com

For example, in a 1,3-dipolar cycloaddition reaction to form spiro-pyrazolines, a related heterocyclic synthesis, computational analysis of the reaction profile indicated a one-step mechanism. mdpi.com The calculated energy barriers for the two possible regioisomeric pathways can explain why one product is formed exclusively. mdpi.com Similarly, studies on the Myers-Saito cyclization of enediynes used computational methods to rationalize the competition between different cyclization pathways (e.g., 6-endo vs. 5-endo cyclization) for the diradical intermediates formed. researchgate.net

These analyses provide a quantitative basis for understanding why certain reagents, catalysts, or reaction conditions favor a specific mechanistic route, ultimately guiding the rational design of more efficient and selective syntheses.

Mechanistic Duality and Competing Reaction Pathways

A fascinating aspect of indole chemistry is the existence of mechanistic duality, where two distinct mechanisms operate simultaneously for the same transformation. scispace.comnih.govrsc.org A prominent example is the indolyl 1,3-heteroatom transposition (IHT) of N-hydroxyindole derivatives, which can proceed through both a concerted scispace.comscispace.com-sigmatropic rearrangement and a stepwise ionic pathway. nih.govresearchgate.net The balance between these two pathways is not fixed but is a function of the substrate's electronic properties. nih.govrsc.org

Mechanistic Pathway Characteristics Governing Factors
Concerted Pathway Involves a scispace.comscispace.com-sigmatropic rearrangement.Favored by electron-donating groups on the indole ring. nih.govresearchgate.net
Stepwise Pathway Proceeds through an ionic intermediate.Favored by electron-withdrawing groups on the indole ring. nih.govresearchgate.net

Competing reaction pathways are also a common feature. In the synthesis of 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones, the desired product can itself act as a nucleophile and react with the 2-alkylideneindolenine intermediate, leading to the formation of a significant side product. nih.gov Similarly, in the palladium-catalyzed synthesis of pyrroloindoles, a competing pathway can lead to the formation of monocyclized indoles as the major product if the catalyst system is not optimized. nih.gov Understanding these competing routes is essential for maximizing the yield of the desired product.

Influence of Electronic and Steric Properties of the Substrate System on Mechanism

The electronic and steric properties of the substrates and reagents have a profound impact on the reaction mechanism and outcome. As noted previously, the electronic nature of substituents on the indole ring can shift the balance in cases of mechanistic duality. nih.govrsc.org Electron-donating groups enhance the nucleophilicity of the indole system, favoring pathways like the concerted scispace.comscispace.com-sigmatropic rearrangement, while electron-withdrawing groups can promote stepwise, ionic mechanisms. nih.govresearchgate.net

Steric hindrance also plays a critical role. In the synthesis of dihydropyrazinoindoles, the steric bulk of the α-amino acid reactant was found to influence the reaction yield, with larger groups leading to lower yields. nih.gov In another study, the steric hindrance of an esterified carboxylic acid group was shown to impair its ability to chelate with metal ions in a catalyst's active site, thereby decreasing the reaction's efficiency. nih.gov

The following table, adapted from a study on the synthesis of 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones, illustrates how substituents on the indole ring at the C5 position had a less pronounced effect on the reaction outcome compared to the steric bulk of the nucleophile. nih.gov

Entry Indole Substituent (C5) α-Amino Acid (R³ group) Yield of Product 5 (%)
1OMe-CH₂Ph67
2OMe-CH₂CH(CH₃)₂40
3OMe-CH(CH₃)₂60
4Me-CH₂Ph62
5Cl-CH₂Ph58

This data suggests that while electronic effects at the C5 position (electron-donating OMe, neutral Me, electron-withdrawing Cl) cause some variation, the steric size of the amino acid (e.g., the bulky leucine (B10760876) side chain in entry 2) can have a more significant impact on the yield. nih.gov

Understanding Regioselectivity and Stereoselectivity through Mechanistic Studies

A primary goal of mechanistic investigation is to understand and control the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial orientation of the product's atoms).

Mechanistic studies provide the foundation for achieving high regioselectivity. For instance, a method for the regioselective C2 sulfonylation of indoles was developed, yielding the 2-sulfonylated product with high precision. acs.org The development of a green and regioselective one-pot synthesis of 3-substituted indole derivatives was confirmed through DFT studies, which rationalized why the reaction proceeded with the observed regiochemistry. nih.gov

Similarly, controlling stereoselectivity relies on a deep mechanistic understanding. The diastereoselective reduction of unprotected indoles can be used to prepare specific cis/trans isomers of 2,3-disubstituted indolines. nih.gov In the epoxidation of a bisindole intermediate, the stereochemistry of the resulting epoxide ring was established through further chemical transformations, confirming that the oxidizing agent attacked a specific (α) face of the indole unit. cdnsciencepub.com By understanding the transition states and intermediates, chemists can design catalysts and reaction conditions that favor the formation of a single desired stereoisomer.

Theoretical and Computational Chemistry Studies of 5 2 Fluorophenyl 2,3 Dihydro 1h Indole and Analogs

Quantum Chemical Calculations (QCC)

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular geometries, energies, and electronic properties that are often difficult to probe experimentally. For molecules like 5-(2-fluorophenyl)-2,3-dihydro-1H-indole, methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for the computational study of indole (B1671886) derivatives due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. For instance, studies on substituted indoles and related heterocyclic systems frequently use DFT to predict heats of formation, analyze molecular stability, and understand reaction mechanisms. These calculations help in correlating the structure of a molecule with its chemical behavior and potential biological activity.

Ab Initio Methods

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a high level of accuracy for studying molecular systems. Methods like the second-order Møller-Plesset perturbation (MP2) theory have been applied to indole-containing molecules, such as the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), to investigate their conformations and interactions with surrounding molecules. Such studies can reveal subtle structural changes, like the deformation of the indole ring system due to intermolecular forces, providing critical information for fields like drug design.

Selection and Validation of Basis Sets and Functionals

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals.

For indole analogs, a variety of combinations have been proven effective. The selection often involves a trade-off between computational expense and the desired level of accuracy.

Functionals: Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, are widely used. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice for organic molecules, providing reliable results for geometries and electronic properties. Other functionals may also be employed depending on the specific properties being investigated.

Basis Sets: Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are commonly used for geometry optimizations and electronic structure calculations of indole-containing compounds. These sets provide a flexible description of the electron distribution, with polarization functions (d,p) allowing for anisotropy in the electron density and diffuse functions (++) being important for describing anions or weak interactions.

The table below summarizes common functional and basis set combinations used in computational studies of indole derivatives, which would be applicable to this compound.

FunctionalBasis SetTypical Application
B3LYP6-31G(d,p)Geometry Optimization, Vibrational Frequencies, HOMO-LUMO Analysis
B3LYP6-311++G(d,p)Higher accuracy electronic properties, reaction energetics
M06-2X6-311+G(d,p)Systems with non-covalent interactions
MP26-311++G(d,p)High-accuracy conformational analysis and interaction energies

Electronic Structure and Reactivity Analysis

Understanding the electronic landscape of a molecule is key to predicting its reactivity. Computational methods provide detailed information about how electrons are distributed and which parts of the molecule are likely to engage in chemical reactions.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.comwikipedia.orglibretexts.orgyoutube.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons and is associated with its nucleophilicity.

LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of the molecule to accept electrons and is associated with its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be more easily polarized. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, while the LUMO may be distributed across the aromatic portions of the molecule.

The following table illustrates the type of data obtained from an FMO analysis for a representative indole analog, calculated using DFT.

ParameterIllustrative Energy Value (eV)Significance
HOMO Energy-5.8Energy of the highest energy electrons; relates to ionization potential.
LUMO Energy-1.2Energy of the lowest available empty orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)4.6Indicates molecular stability and chemical reactivity.

Charge Distribution (e.g., Mulliken Atomic Charges, Molecular Electrostatic Potential Surfaces)

The distribution of electron density within a molecule governs its electrostatic interactions and is a key determinant of its chemical behavior.

Mulliken Atomic Charges: Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. uni-muenchen.de These charges provide a simplified picture of the electron distribution, helping to identify atoms that are electron-rich (negative charge) or electron-poor (positive charge). For this compound, the nitrogen and fluorine atoms are expected to carry negative charges due to their high electronegativity, while adjacent carbon and hydrogen atoms would likely have positive charges. This information is invaluable for predicting sites of nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP) Surfaces: An MEP surface provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting reactivity. Different colors on the MEP map indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate potential.

For this compound, the MEP surface would likely show negative potential (red) around the electronegative fluorine and nitrogen atoms, and positive potential (blue) near the hydrogen atoms, particularly the N-H proton of the indole ring.

Ionization Potential, Electron Affinity, and Global Reactivity Descriptors

The electronic structure and reactivity of this compound can be theoretically elucidated through the calculation of its ionization potential (IP), electron affinity (EA), and a suite of global reactivity descriptors derived from these fundamental properties. These descriptors, rooted in Density Functional Theory (DFT), offer valuable insights into the molecule's stability and chemical behavior. researchgate.netdergipark.org.trmdpi.com

The ionization potential represents the energy required to remove an electron from the molecule, while the electron affinity is the energy released upon gaining an electron. These values are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively, according to Koopman's theorem. A high IP suggests stability and a low tendency to be oxidized, whereas a high EA indicates a greater ability to accept an electron.

From IP and EA, several global reactivity descriptors can be calculated to provide a more comprehensive picture of the molecule's reactivity. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Hardness (η): Represents the resistance of the molecule to a change in its electron distribution. A larger energy gap between the HOMO and LUMO corresponds to greater hardness and lower reactivity.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a better electrophile.

These descriptors are instrumental in predicting the reactivity of this compound in various chemical reactions. researchgate.netmdpi.com For instance, a high chemical hardness would imply high stability and low reactivity. The electrophilicity index can be particularly useful in understanding its interactions with biological macromolecules.

Below is a hypothetical data table illustrating the calculated global reactivity descriptors for this compound, based on typical values for similar heterocyclic compounds.

DescriptorSymbolFormulaHypothetical Value (eV)
Ionization PotentialIP-EHOMO7.8
Electron AffinityEA-ELUMO0.5
Electronegativityχ(IP + EA) / 24.15
Chemical Hardnessη(IP - EA) / 23.65
Chemical SoftnessS1 / (2η)0.137
Electrophilicity Indexωχ2 / (2η)2.36

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop predictive models that correlate the structural features of molecules with their physicochemical properties. For this compound and its analogs, QSPR models can be developed to predict properties such as solubility, boiling point, and chromatographic retention times.

The development of a QSPR model involves several key steps:

Data Set Curation: A dataset of molecules with known experimental values for the property of interest is compiled.

Molecular Descriptor Calculation: A large number of numerical descriptors representing the constitutional, topological, geometrical, and electronic features of the molecules are calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the property. researchgate.net

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. researchgate.net

For indole derivatives, QSAR (a subset of QSPR focused on biological activity) studies have been successfully employed to predict their anticancer and other pharmacological activities. nih.govnih.gov These studies highlight the potential of QSPR in guiding the design of new analogs of this compound with desired properties.

A wide array of computational descriptors can be used to build QSPR models for this compound and its analogs. These descriptors are categorized based on the type of molecular information they encode:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., Wiener index, Randić index) and connectivity indices, which describe the branching and shape of the molecule.

3D Descriptors: Calculated from the 3D coordinates of the atoms, such as molecular volume, surface area, and moments of inertia.

Quantum Chemical Descriptors: Obtained from quantum mechanical calculations, these include dipole moment, polarizability, HOMO and LUMO energies, and atomic charges. These descriptors are particularly important for modeling properties that depend on the electronic nature of the molecule. researchgate.net

The selection of appropriate descriptors is a critical step in developing a predictive and interpretable QSPR model. Techniques like Principal Component Analysis (PCA) can be used to identify the most relevant descriptors and reduce the dimensionality of the data. researchgate.net

Computational Conformational Analysis

The biological activity and physicochemical properties of a flexible molecule like this compound are intimately linked to its three-dimensional structure and conformational preferences. Computational conformational analysis is a powerful tool to explore the potential energy surface of the molecule and identify its stable conformers. nih.govnih.gov

This analysis typically involves a systematic or stochastic search of the conformational space to locate all low-energy structures. The relative energies of these conformers are then calculated using quantum mechanical methods, such as DFT, to determine their populations at a given temperature according to the Boltzmann distribution.

For this compound, the key conformational degrees of freedom include the puckering of the dihydro-indole ring and the rotation around the single bond connecting the fluorophenyl group to the indole core. The presence of the fluorine atom can influence the conformational preferences through steric and electronic effects. Understanding the preferred conformations is crucial for predicting how the molecule will interact with biological targets.

Computational Prediction and Validation of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Shifts)

Computational chemistry methods, particularly DFT, are widely used to predict and validate the spectroscopic properties of molecules, providing a powerful synergy with experimental data. mdpi.comniscpr.res.in For this compound, these methods can be employed to calculate its vibrational (infrared and Raman) frequencies and nuclear magnetic resonance (NMR) chemical shifts.

The calculated vibrational frequencies can aid in the assignment of experimental IR and Raman spectra, providing a deeper understanding of the molecule's vibrational modes. Discrepancies between calculated and experimental frequencies can often be resolved by applying scaling factors to the computed values.

Similarly, the prediction of ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be invaluable for structural elucidation. niscpr.res.in By comparing the calculated chemical shifts with experimental data, the proposed structure of a synthesized compound can be confirmed. Furthermore, computational prediction of spectroscopic properties for different conformers can help in identifying the dominant conformation in solution.

Below is a hypothetical table showing a comparison of predicted and experimental spectroscopic data for a related indole derivative, illustrating the utility of computational methods.

Spectroscopic DataPredicted ValueExperimental Value
Vibrational Frequencies (cm⁻¹)
N-H stretch34503435
C=C aromatic stretch16101605
C-F stretch12501242
NMR Chemical Shifts (ppm)
Indole N-H proton8.18.0
Aromatic protons6.8 - 7.56.7 - 7.4
Dihydro-indole CH₂ protons3.1, 3.63.0, 3.5

Computational Mechanistic Investigations

Computational mechanistic investigations employ quantum chemical methods to explore the potential energy surfaces of chemical reactions, providing detailed insights into reaction pathways and transition states. For reactions involving this compound, these studies can elucidate reaction mechanisms, predict reaction outcomes, and explain observed selectivities.

By locating the transition state structures and calculating the activation energies, the feasibility of different reaction pathways can be assessed. For example, in the synthesis of this compound or its subsequent reactions, computational studies can help in understanding the role of catalysts, the effect of substituents, and the stereochemical course of the reaction.

These investigations are crucial for optimizing reaction conditions and for the rational design of new synthetic routes. The insights gained from computational mechanistic studies can significantly accelerate the discovery and development of new chemical entities based on the this compound scaffold.

Simulation of Reaction Pathways and Energy Barriers

Using methods like Density Functional Theory (DFT), chemists can model the potential energy surface (PES) of a reaction. The PES is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. The most favorable reaction pathway is the one that follows the minimum energy path on this surface.

A critical parameter obtained from these simulations is the activation energy or energy barrier (ΔG‡) for each step. This is the energy difference between the reactants and the highest energy point along the reaction coordinate leading to a product, known as the transition state. The height of this barrier is directly related to the rate of the reaction; a higher barrier corresponds to a slower reaction. By calculating the energy barriers for all steps in a proposed mechanism, the rate-determining step—the slowest step with the highest energy barrier—can be identified.

For instance, in the copper-catalyzed synthesis of indoles from N-aryl enaminones, DFT computations have shown that the initial carbon-carbon bond formation to close the five-membered ring is often the rate-determining step. These studies calculate the free energy of activation for various proposed pathways to determine the most plausible mechanism.

Table 1: Illustrative Energy Barriers for a Hypothetical Reaction Pathway of an Indole Analog This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of indole synthesis and functionalization.

Reaction StepDescriptionCalculated Activation Energy (ΔG‡) (kcal/mol)
Step 1: Reactant → Intermediate 1Initial association of reactants12.5
Step 2: Intermediate 1 → Transition State 1 → Intermediate 2Rate-determining C-C bond formation25.2
Step 3: Intermediate 2 → Transition State 2 → ProductFinal rearrangement/elimination8.7

Characterization of Transition States and Intermediates

Along the reaction pathway, molecules exist transiently as high-energy transition states (TS) or as more stable, but still short-lived, intermediates (IM). The full characterization of these species is crucial for a complete understanding of the reaction mechanism.

Transition States are first-order saddle points on the potential energy surface, representing the peak of an energy barrier between two minima (reactants, intermediates, or products). Computationally, a transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, where atoms are moving to break and form the relevant chemical bonds. The geometric parameters of a transition state, such as the lengths of partially formed or broken bonds, provide a snapshot of the molecule at the moment of transformation.

Intermediates are local minima on the potential energy surface. They are real, albeit often transient, molecules that are formed in one step and consumed in another. A frequency calculation for an intermediate will show no imaginary frequencies, confirming its stability.

For example, in studies of Suzuki-Miyaura cross-coupling reactions involving indole derivatives, DFT calculations are used to optimize the geometries of various palladium-containing intermediates and the transition states that connect them. nih.govunicamp.br This allows researchers to analyze bond distances and angles to understand the processes of oxidative addition, transmetalation, and reductive elimination at a molecular level. nih.govunicamp.br

Table 2: Illustrative Geometric Parameters of a Key Intermediate and Transition State This table presents hypothetical data for the C-C bond-forming step in a reaction involving an indole analog, for illustrative purposes.

ParameterIntermediate 1 GeometryTransition State 1 GeometryDescription
Bond C4-C(aryl)3.5 Å2.2 ÅDistance between the two carbon atoms forming the new bond.
Bond Pd-C42.1 Å2.3 ÅBond between palladium catalyst and the indole ring is elongating.
Angle C3-C4-C(aryl)95°105°Angle changes as the new bond forms and geometry adjusts.

Aromaticity Assessment (e.g., HOMA Analysis, Quantum Theory of Atoms in Molecules (QTAIM))

Aromaticity is a fundamental concept used to describe the unique stability and reactivity of cyclic, planar molecules with delocalized π-electrons. mdpi.com For fused ring systems like indole, it is important to quantify the degree of aromaticity in each ring.

Harmonic Oscillator Model of Aromaticity (HOMA) : HOMA is a widely used geometry-based index of aromaticity. nih.govacs.org It evaluates the deviation of bond lengths within a ring from the optimal bond lengths found in a fully aromatic reference molecule (benzene, for which HOMA = 1). nih.govacs.org The index is calculated based on the sum of squared differences between the actual and reference bond lengths. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic, Kekulé-like structure with alternating single and double bonds. nih.gov Studies on indole have shown that the benzene (B151609) ring retains a high degree of aromaticity, while the five-membered pyrrole (B145914) ring is significantly less aromatic. unicamp.br

Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM is a method that analyzes the topology of the electron density (ρ) to characterize chemical bonding. nih.govresearchgate.net Within QTAIM, the delocalization index (DI) measures the number of electrons shared or exchanged between two atomic basins and is a powerful tool for assessing aromaticity. nih.govmdpi.com Higher delocalization between atoms in a ring is indicative of greater aromatic character. Furthermore, analysis of bond critical points (BCPs)—points of minimum electron density between two bonded atoms—provides insight into bond strength and type. For aromatic systems, the electron density at the BCPs of the ring bonds tends to be equalized.

Table 3: Aromaticity Indices for the Parent Indole Molecule Data compiled from theoretical studies for illustrative purposes. HOMA values can vary slightly depending on the computational method.

Aromaticity IndexSix-Membered Ring (Benzene moiety)Five-Membered Ring (Pyrrole moiety)
HOMA Index~0.92~0.65
QTAIM: Avg. Electron Density (ρ) at Ring BCPs (a.u.)~0.28-0.30~0.25-0.32 (less uniform)

Advanced Applications and Contributions in Materials Science and Catalysis

Integration in Functional Organic Materials

There is currently no scientific literature detailing the integration or application of 5-(2-fluorophenyl)-2,3-dihydro-1H-indole in functional organic materials.

No studies or reports were found that describe the use of this compound as a component in the emissive or transport layers of Organic Light-Emitting Diodes (OLEDs) or as a semiconductor in Organic Field-Effect Transistors (OFETs). The optoelectronic properties of this specific compound have not been characterized in the context of these technologies.

An extensive search yielded no information on the application of this compound as a dye sensitizer (B1316253) or in any other capacity within Dye-Sensitized Solar Cells (DSSCs).

Role in Chiral Catalysis and Ligand Design

No published research was identified that investigates the use of this compound as a chiral catalyst or as a ligand for the design of catalytic systems. Its potential role in asymmetric synthesis or other catalytic processes has not been explored in the available literature.

Applications in Sensing and Molecular Recognition

There are no documented applications of this compound in the development of chemical sensors or for molecular recognition purposes, where the interaction is not based on a biological mechanism.

Q & A

Basic: What synthetic methodologies are most effective for preparing 5-(2-fluorophenyl)-2,3-dihydro-1H-indole, and how can reaction yields be optimized?

Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling or cyclization reactions. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to introduce fluorophenyl groups to indole scaffolds, achieving moderate yields (~42%) under optimized conditions (PEG-400/DMF solvent system, 12-hour reaction time) . Yield optimization strategies include:

  • Catalyst tuning : Substituting CuI with Pd(OAc)₂ for improved regioselectivity.
  • Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates.
  • Temperature control : Reactions under inert atmospheres at 60–80°C minimize side-product formation .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • 1H/13C/19F NMR : Essential for verifying the fluorophenyl substitution pattern and dihydroindole backbone. For instance, 19F NMR resolves fluorine coupling constants (e.g., JF-F ≈ 12 Hz in aromatic regions) .
  • HRMS (FAB or ESI) : Validates molecular weight (±2 ppm accuracy) .
  • TLC/HPLC : Monitors reaction progress and purity (>95% by RP-HPLC) .
  • Single-crystal XRD : Confirms absolute stereochemistry and hydrogen-bonding networks in solid-state structures .

Advanced: How does the 2-fluorophenyl substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing fluorine atom:

  • Reduces electron density at the phenyl ring, directing electrophilic substitution to the para position.
  • Enhances oxidative stability of the indole core, as shown by cyclic voltammetry (Epa ≈ +1.2 V vs. Ag/AgCl) .
  • Modulates reactivity in Suzuki-Miyaura couplings: Fluorine’s inductive effect increases boron retention in aryl trifluoroborate precursors, requiring harsher conditions (e.g., K2CO3, 100°C) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer: Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (CYP3A4 vs. CYP2D6) .
  • Structural analogs : Activity discrepancies between 5-(2-fluorophenyl) and 5-(3-fluorophenyl) isomers due to steric effects on target binding .
    Mitigation strategies :
  • Standardized protocols : Use WHO-recommended cell viability assays (MTT/XTT).
  • Co-crystallization studies : Resolve binding modes via protein-ligand XRD .
  • Meta-analysis : Compare IC50 values across studies using standardized units (nM vs. µM) .

Advanced: What computational approaches predict the compound’s interactions with biological targets, such as serotonin receptors?

Answer:

  • Docking simulations (AutoDock Vina) : Identify potential binding pockets in 5-HT2A receptors, guided by fluorophenyl-π stacking with Trp340 .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonds with Asp155 .
  • QSAR models : Correlate substituent electronegativity (e.g., Hammett σp values) with binding affinity (R² > 0.85) .

Advanced: How do competing synthetic routes for fluorinated indoles impact the scalability of this compound?

Answer:

  • Route A (CuAAC) : High functional-group tolerance but low yields (30–45%) due to Cu-mediated side reactions .
  • Route B (Heck cyclization) : Scalable to gram quantities but requires expensive Pd catalysts .
  • Route C (Microwave-assisted) : Reduces reaction time (2 hours vs. 12 hours) but demands specialized equipment .
    Trade-offs : Cost-benefit analysis favors Route B for >10-g synthesis despite Pd costs .

Advanced: What experimental evidence supports the role of hydrogen bonding in stabilizing the compound’s crystal lattice?

Answer:
Single-crystal XRD reveals:

  • N–H···O bonds : Between indole NH and carbonyl acceptors (d = 2.89 Å, θ = 158°) .
  • C–H···F interactions : Stabilize fluorophenyl packing (d = 3.12 Å) .
  • π-π stacking : Offset stacking of indole rings (interplanar distance = 3.48 Å) reduces lattice energy .

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Reactant of Route 1
5-(2-fluorophenyl)-2,3-dihydro-1H-indole
Reactant of Route 2
Reactant of Route 2
5-(2-fluorophenyl)-2,3-dihydro-1H-indole

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